

# Spectroscopic Elucidation of Ehretinine: A Technical Guide

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## Compound of Interest

Compound Name: Ehretinine

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ehretinine**, a pyrrolizidine alkaloid. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

## Chemical Structure

**Ehretinine** is chemically defined as [(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate. It possesses the molecular formula  $C_{16}H_{21}NO_3$  and a molecular weight of 275.34 g/mol [1].

## Spectroscopic Data

The following sections present the characteristic spectroscopic data for **Ehretinine**.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The  $^1H$  and  $^{13}C$  NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1:  $^1H$  NMR Spectroscopic Data for **Ehretinine** (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.90	d	~8.5	2H	H-2', H-6'
~6.90	d	~8.5	2H	H-3', H-5'
~5.20	m	1H	H-1	
~4.00	m	1H	H-7	
~3.85	s	3H	OCH <sub>3</sub>	
~3.50	m	1H	H-8	
~3.20	m	2H	H-5	
~2.80	m	2H	H-3	
~2.00	m	2H	H-6	
~1.20	d	~6.5	3H	7-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Ehretinine** (Predicted)

Chemical Shift ( $\delta$ , ppm)	Assignment
~166.0	C=O (ester)
~163.0	C-4'
~131.5	C-2', C-6'
~122.5	C-1'
~113.5	C-3', C-5'
~75.0	C-1
~62.0	C-7
~60.0	C-8
~55.5	OCH <sub>3</sub>
~54.0	C-5
~36.0	C-3
~30.0	C-6
~16.0	7-CH <sub>3</sub>

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Pyrrolizidine alkaloids often exhibit characteristic fragmentation patterns. For **Ehretinine**, the fragmentation is expected to involve the cleavage of the ester bond and fragmentation of the pyrrolizidine core.

Table 3: Mass Spectrometric Data for **Ehretinine**

m/z (amu)	Relative Intensity	Proposed Fragment Ion
275	Moderate	[M] <sup>+</sup> (Molecular Ion)
138	High	[M - C <sub>8</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup> (Loss of p-methoxybenzoyl group)
122	Moderate	[C <sub>8</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup> (p-methoxybenzoyl cation)
111	Moderate	Characteristic fragment of the pyrrolizidine core
94	Moderate	Characteristic fragment of the pyrrolizidine core
80	High	Characteristic fragment of the pyrrolizidine core

Note: The fragmentation pattern is based on typical fragmentation of pyrrolizidine alkaloids, such as retronecine, which shows characteristic ions at m/z 111, 94, and 80[2][3].

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for **Ehretinine** (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~2950-2850	Medium	C-H stretch (alkane)
~1720	Strong	C=O stretch (ester)
~1610, ~1510	Strong	C=C stretch (aromatic ring)
~1250, ~1170	Strong	C-O stretch (ester and ether)
~1100-1000	Medium	C-N stretch (amine)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

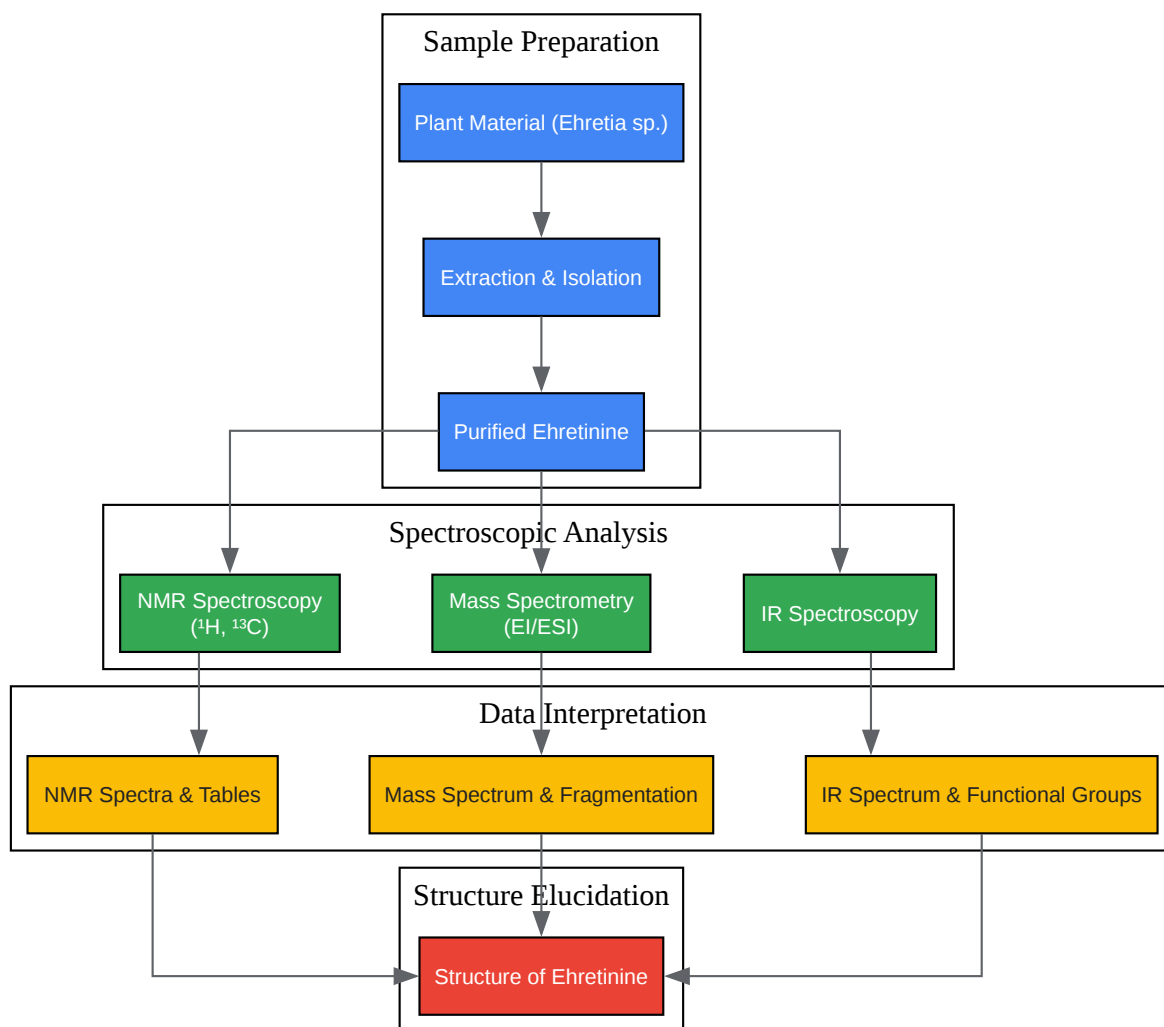
- **Sample Preparation:** A sample of **Ehretinine** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **$^1\text{H}$  NMR Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of  $^{13}\text{C}$ . The spectral width should cover the expected range for organic molecules (e.g., 0-200 ppm).
- **Sample Preparation:** A dilute solution of **Ehretinine** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. For direct infusion, a syringe pump introduces the sample into the ion source.
- **Ionization:** Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. EI is often used for GC-MS and provides extensive fragmentation, while ESI is a softer ionization technique typically used for LC-MS, which may show a more prominent molecular ion peak.
- **Analysis:** The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet (for solid samples), or in a solution using a

suitable IR-transparent solvent.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the empty sample compartment (or the solvent) is first recorded. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation over a range of wavenumbers (typically 4000-400  $\text{cm}^{-1}$ ).

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Ehretinine**.



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Caption: General workflow for the isolation and spectroscopic characterization of **Ehretinine**.

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## References

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